N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide: is a complex organic compound that features a benzothiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes nitration, reduction, and subsequent acylation to introduce the carbamoyl group. The benzothiazole moiety can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative. The final step involves coupling the thiophene and benzothiazole fragments under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups would yield the corresponding amines.
Scientific Research Applications
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, including kinases and proteases, while the thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-succinamic acid
- N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide
Uniqueness
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination can result in enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-7-8(2)21-14(11(7)12(16)19)18-13(20)15-17-9-5-3-4-6-10(9)22-15/h3-6H,1-2H3,(H2,16,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBUQVJMGZMWTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=NC3=CC=CC=C3S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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